

Mps1-IN-7 in Focus: A Comparative Analysis of Mps1 Kinase Inhibitors

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Mps1-IN-7** with other notable Mps1 kinase inhibitors. The information is supported by experimental data to aid in the selection of the most appropriate compound for research and therapeutic development.

Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis.[1][2] Overexpression of Mps1 has been observed in various cancers, making it an attractive target for anticancer drug development.[3][4] Mps1-IN-7 is a potent inhibitor of Mps1, and this guide compares its performance against other well-characterized Mps1 inhibitors.

Quantitative Performance Data

The following tables summarize the biochemical potency and cellular activity of **Mps1-IN-7** in comparison to other selected Mps1 inhibitors.

Table 1: Biochemical Potency of Mps1 Inhibitors



Inhibitor	Mps1 IC50 (nM)	Selectivity Notes
Mps1-IN-7	20[5]	Also inhibits JNK1 (IC50 = 110 nM) and JNK2 (IC50 = 220 nM)[5]
Reversine	2.8 - 6[6]	Also inhibits Aurora B (IC50 = 98.5 nM) and Aurora A (IC50 = 876 nM)[6][7]
AZ3146	~35[8]	Less potent against FAK, JNK1, JNK2, and Kit[8]
MPI-0479605	1.8[9][10]	Over 40-fold selectivity against a panel of other kinases[9]
Empesertib (BAY1161909)	<1 - <10[1][11][12]	Excellent selectivity profile[11] [12]
BOS172722	4 - 11[1][13]	Highly selective[13]
NMS-P715	182[14][15]	Highly specific, with only 3 other kinases inhibited below 10 μΜ (CK2, MELK, NEK6)[14]
CFI-400945	Not a primary Mps1 inhibitor	Primarily a PLK4 inhibitor (IC50 = 2.8 nM)[2]

Table 2: Cellular Activity of Mps1 Inhibitors (GI50 in μM)



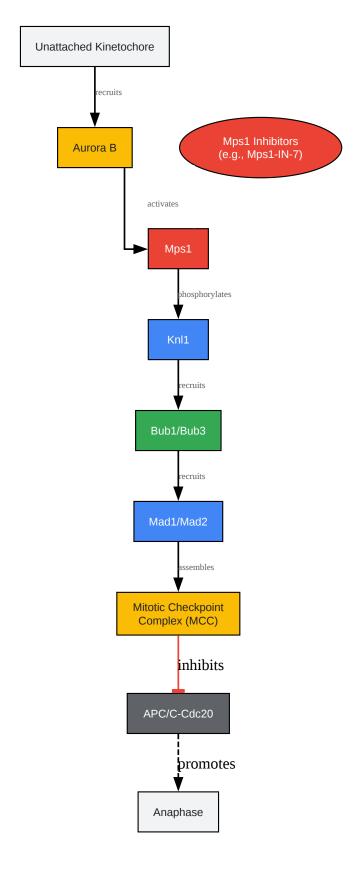
Inhibitor	SW620	CAL51	Miapaca- 2	RMG1	HCT116	Other Cell Lines
Mps1-IN-7	0.065[5]	0.068[5]	0.25[5]	0.110[5]	-	-
MPI- 0479605	-	-	-	-	-	GI50 ranging from 0.03 to 0.1 μM in a panel of tumor cell lines[9]
BOS17272 2	-	-	-	-	Comparabl e GI50 after 24 and 96 hours of treatment[1 3]	Sensitive in highly proliferative triplenegative breast cancer (TNBC) cell lines[13]
NMS-P715	-	-	-	-	Proliferatio n inhibited[1 4]	IC50 values ranging from 0.192 to 10 μM in a panel of 127 cancer cell lines[15]
CFI- 400945	-	-	-	-	0.004[2]	HCC1954 (0.005), A549 (0.005)[2]



Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps1 is a central regulator of the spindle assembly checkpoint. Its activation at unattached kinetochores initiates a signaling cascade that ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.





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Caption: Mps1 signaling cascade at the spindle assembly checkpoint.



Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

The LanthaScreen™ Kinase Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure kinase activity and inhibition.

Materials:

- Mps1 kinase
- Fluorescein-labeled substrate peptide
- ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
- Test inhibitors (e.g., Mps1-IN-7) serially diluted in DMSO
- EDTA in TR-FRET dilution buffer
- Terbium-labeled anti-phosphopeptide antibody in TR-FRET dilution buffer
- 384-well assay plates

Procedure:

- Prepare a 2X kinase/substrate solution in kinase reaction buffer.
- Prepare a 2X ATP solution in kinase reaction buffer.
- Prepare serial dilutions of the test inhibitor in DMSO, and then dilute into the kinase reaction buffer to create a 4X inhibitor solution.



- Add 2.5 μL of the 4X inhibitor solution to the assay plate.
- Add 2.5 μL of the 2X kinase/substrate solution to initiate the reaction.
- Add 5 μL of the 2X ATP solution to start the kinase reaction.
- Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
- Stop the reaction by adding 10 μL of a solution containing EDTA and the terbium-labeled antibody.
- Incubate for at least 30 minutes at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
- Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value.

Cellular Growth Inhibition Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

The CellTiter-Glo® Assay is a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.[14][17]

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- Test inhibitors (e.g., Mps1-IN-7) serially diluted in culture medium
- CellTiter-Glo® Reagent
- Opaque-walled multiwell plates (e.g., 96-well)



Luminometer

Procedure:

- Seed cells in the opaque-walled multiwell plates at a predetermined optimal density in 100
 μL of culture medium per well.[1]
- Incubate the plates overnight to allow for cell attachment.
- Add serial dilutions of the test inhibitor to the wells. Include vehicle-only (e.g., DMSO)
 controls.
- Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
- Equilibrate the plates to room temperature for approximately 30 minutes.[1]
- Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 μL).[1]
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
- Measure the luminescence using a luminometer.
- Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 value.

Cellular Growth Inhibition Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[5]

Materials:

· Cancer cell lines of interest



- Complete cell culture medium
- Test inhibitors (e.g., Mps1-IN-7) serially diluted in culture medium
- Trichloroacetic acid (TCA)
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- 1% acetic acid
- 10 mM Tris base solution
- · 96-well plates
- Microplate reader

Procedure:

- Seed cells in 96-well plates at an optimal density and allow them to attach overnight.
- Treat the cells with serial dilutions of the test inhibitor and incubate for the desired duration (e.g., 72 hours).
- Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
- Wash the plates five times with water and allow them to air dry.
- Stain the cells with 100 μL of SRB solution for 30 minutes at room temperature.
- Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
- Solubilize the bound dye by adding 200 μL of 10 mM Tris base solution to each well.
- Read the absorbance at a suitable wavelength (e.g., 510 nm or 540 nm) on a microplate reader.[4][5]
- Calculate the percentage of growth inhibition and determine the GI50 value.



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